molecular formula C16H16O3S B13448290 Methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate

Methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate

Cat. No.: B13448290
M. Wt: 293.4 g/mol
InChI Key: JFMZFATUMFWKEA-FPWDVLCWSA-N
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Description

Methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate is a complex organic compound that features a sulfinyl group attached to an acetate moiety. The presence of deuterium atoms in the phenyl ring makes it particularly interesting for various scientific applications, especially in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of laboratory synthesis techniques. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.

    Reduction: The compound can be reduced to its corresponding sulfide.

    Substitution: The acetate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group would yield a sulfone, while reduction would produce a sulfide.

Scientific Research Applications

Methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The deuterium-labeled phenyl ring makes it useful in metabolic studies and tracer experiments.

    Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for Methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate involves its interaction with various molecular targets. The sulfinyl group can participate in redox reactions, while the deuterium atoms can influence the compound’s metabolic stability and distribution. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(phenyl)-phenylmethyl]sulfinylacetate: Similar structure but without deuterium atoms.

    Methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfanylacetate: Contains a sulfanyl group instead of a sulfinyl group.

Uniqueness

The presence of deuterium atoms in Methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate makes it unique. Deuterium can alter the compound’s physical and chemical properties, such as its stability and reactivity, making it valuable for specific scientific applications.

Properties

Molecular Formula

C16H16O3S

Molecular Weight

293.4 g/mol

IUPAC Name

methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate

InChI

InChI=1S/C16H16O3S/c1-19-15(17)12-20(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3/i2D,4D,5D,8D,9D

InChI Key

JFMZFATUMFWKEA-FPWDVLCWSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)S(=O)CC(=O)OC)[2H])[2H]

Canonical SMILES

COC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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